

Meropenem-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Meropenem-d6

Cat. No.: B571027

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Meropenem-d6**, a deuterated analog of the broad-spectrum carbapenem antibiotic, Meropenem. This document outlines its chemical properties, applications in analytical research, and the fundamental mechanism of action of its parent compound.

Core Physicochemical and Identification Data

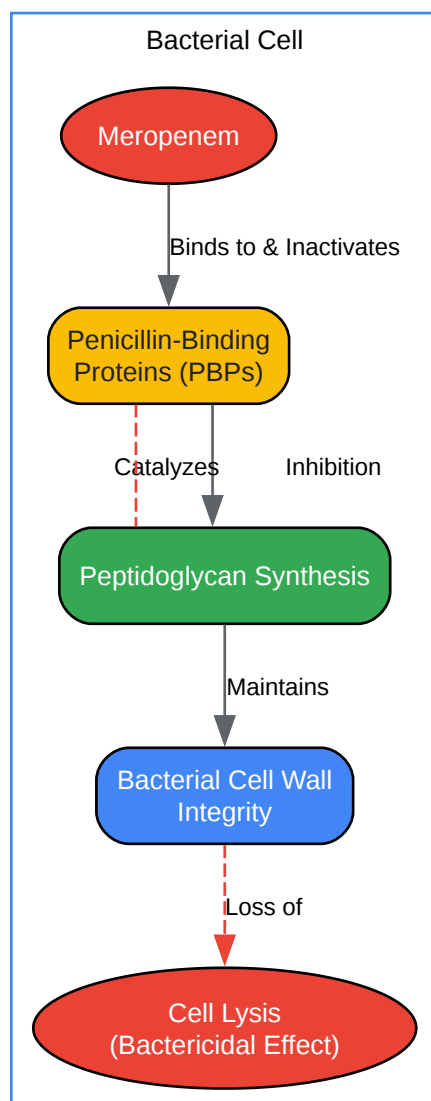
Meropenem-d6 is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies of Meropenem via mass spectrometry-based assays.^{[1][2][3]} The deuterium labeling provides a distinct mass difference, enabling precise quantification of the parent drug in complex biological matrices.^[1]

Property	Value	References
Molecular Formula	C ₁₇ H ₁₉ D ₆ N ₃ O ₅ S	^{[2][3]}
Molecular Weight	389.50 g/mol	^[2]
CAS Number	1133424-00-6, 1217976-95-8	^{[1][2][4][5]}
Appearance	Solid	^[3]

Note on CAS Numbers: Two CAS numbers are frequently associated with **Meropenem-d6**. PubChem lists both as synonyms for the same chemical structure.^[4] Some suppliers may differentiate stereoisomers or racemic mixtures with distinct CAS numbers. Researchers should consult the certificate of analysis from their specific supplier for definitive identification.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Meropenem, the non-deuterated parent compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^{[6][7]} This mechanism is centered on the inactivation of essential enzymes known as penicillin-binding proteins (PBPs).^[6] PBPs are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the bacterial cell wall.^[6] By binding to and inactivating PBPs, Meropenem disrupts cell wall maintenance and construction, leading to cell lysis and bacterial death.^{[6][8]}



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Mechanism of Action of Meropenem.

Experimental Protocols: Quantification of Meropenem using Meropenem-d6

Meropenem-d6 is an essential tool for the accurate quantification of Meropenem in biological samples, such as plasma, serum, and cerebrospinal fluid (CSF), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[9][10][11]}

Sample Preparation (Dried Plasma Spot Elution)

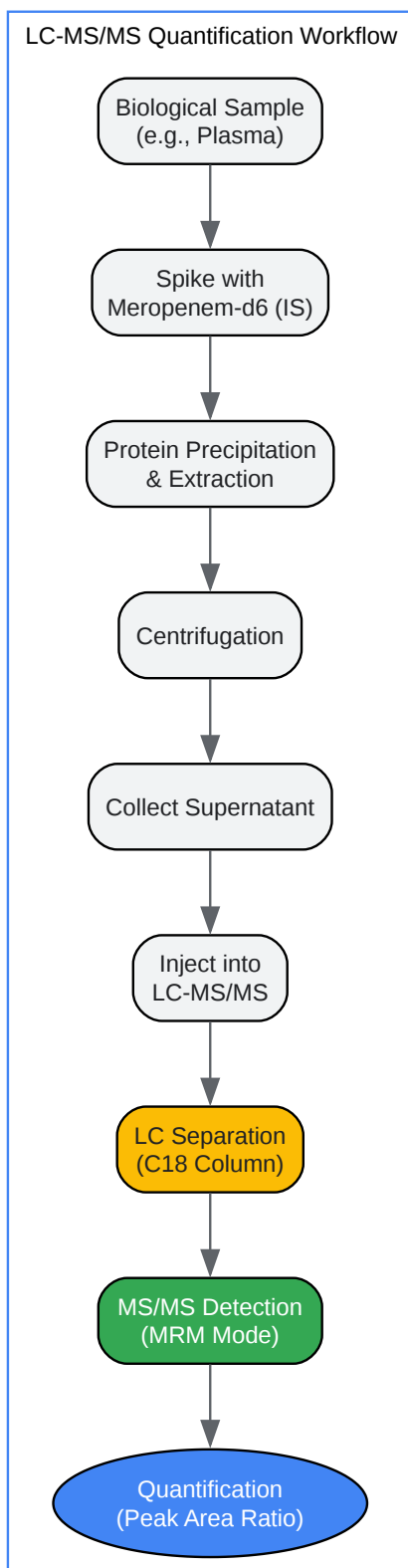
This protocol is adapted from a method for analyzing dried plasma spots (DPS).[12]

- A small disc is punched from the dried plasma spot card.
- The disc is placed in a microcentrifuge tube.
- An extraction solution containing 30 µL of **Meropenem-d6** internal standard (1 µg/mL in acetonitrile:water), 30 µL of diluent, and 30 µL of acetonitrile is added.[12]
- The sample is vortex-mixed for 3 minutes to ensure complete extraction.[12]
- The mixture is then centrifuged at 13,000 rpm for 5 minutes.[12]
- A 2.0 µL aliquot of the resulting supernatant is injected into the LC-MS/MS system for analysis.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative set of conditions based on published methods.[10][11][13]

- LC Column: A C18 analytical column (e.g., 4.6 x 50 mm, 2.7 µm) is typically used for chromatographic separation.[10]
- Mobile Phase: A gradient elution is commonly employed with:
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode.
- MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification:
 - Meropenem: m/z 384.2 → 141.0[13]
 - **Meropenem-d6**: m/z 390.2 → 147.1[13]



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Experimental workflow for Meropenem quantification.

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- To cite this document: BenchChem. [Meropenem-d6: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b571027#meropenem-d6-cas-number-and-molecular-weight>]

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